N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 667913-45-3
VCID: VC21510912
InChI: InChI=1S/C20H16ClNO4S/c1-14(23)15-5-4-6-16(13-15)22-27(24,25)18-11-9-17(10-12-18)26-20-8-3-2-7-19(20)21/h2-13,22H,1H3
SMILES: CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Molecular Formula: C20H16ClNO4S
Molecular Weight: 401.9g/mol

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

CAS No.: 667913-45-3

Cat. No.: VC21510912

Molecular Formula: C20H16ClNO4S

Molecular Weight: 401.9g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide - 667913-45-3

Specification

CAS No. 667913-45-3
Molecular Formula C20H16ClNO4S
Molecular Weight 401.9g/mol
IUPAC Name N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Standard InChI InChI=1S/C20H16ClNO4S/c1-14(23)15-5-4-6-16(13-15)22-27(24,25)18-11-9-17(10-12-18)26-20-8-3-2-7-19(20)21/h2-13,22H,1H3
Standard InChI Key QCHWJGRPSGZUSQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Canonical SMILES CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl

Introduction

Chemical Structure and Properties

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide (CAS: 667913-45-3) is a complex organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group (-SO₂NH-) that bridges the acetylphenyl and chlorophenoxy moieties. The compound's structural features include an acetyl group at the meta position of one phenyl ring, and a chlorine atom at the ortho position of the phenoxy substituent.

Physicochemical Properties

The key physicochemical properties of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide are summarized in Table 1.

Table 1: Physicochemical Properties of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

PropertyValue
Molecular FormulaC₂₀H₁₆ClNO₄S
Molecular Weight401.9 g/mol
IUPAC NameN-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Standard InChIInChI=1S/C20H16ClNO4S/c1-14(23)15-5-4-6-16(13-15)22-27(24,25)18-11-9-17(10-12-18)26-20-8-3-2-7-19(20)21/h2-13,22H,1H3
Standard InChIKeyQCHWJGRPSGZUSQ-UHFFFAOYSA-N
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl

The structural configuration of this compound plays a crucial role in its chemical properties and biological activities. The presence of multiple functional groups, including the acetyl, sulfonamide, and chlorophenoxy moieties, contributes to its unique chemical reactivity and potential interactions with biological targets.

Biological Activities

Antimicrobial Properties

Research indicates that N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide may exhibit antimicrobial activities. The sulfonamide functional group has been historically associated with antimicrobial properties, disrupting bacterial metabolism through competitive inhibition of enzymes involved in folic acid synthesis.

Anticancer Properties

Benzenesulfonamide derivatives have demonstrated promising anticancer activities against various cancer cell lines. Studies on related sulfonamide compounds have shown significant inhibitory effects on breast cancer cell lines, including MDA-MB-231 and MCF-7 .

The anticancer mechanism of benzenesulfonamide derivatives often involves inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and associated with cancer progression. For instance, some benzenesulfonamide derivatives have shown selective CA IX inhibitory effects with IC₅₀ values in the nanomolar range (10.93–25.06 nM), while maintaining lower affinity for CA II (IC₅₀ 1.55–3.92 μM), indicating excellent selectivity .

Analytical Techniques for Characterization

Several analytical techniques are employed for the characterization and quality control of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide and related compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the chemical environment of hydrogen and carbon atoms. For benzenesulfonamide derivatives, ¹H-NMR typically reveals characteristic signals for aromatic protons, NH protons (which are often deuterable), and other functional group protons such as those in the acetyl moiety .

Infrared (IR) spectroscopy is useful for identifying characteristic functional groups present in the molecule, such as the sulfonamide S=O stretching bands, N-H stretching and bending vibrations, and carbonyl stretching from the acetyl group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity determination and quantification of benzenesulfonamide derivatives. This technique has also been utilized for cellular uptake studies of active benzenesulfonamide compounds in cancer cell lines .

Mass Spectrometry

Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that are valuable for structural elucidation and confirmation of synthetic products. The combination of liquid chromatography with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity for the analysis of these compounds.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of benzenesulfonamide derivatives indicate that specific structural modifications can significantly influence biological activity. The position of substituents on the aromatic rings, particularly electron-donating or electron-withdrawing groups, can dramatically affect binding affinity to target proteins and enzymes.

In studies of related compounds, variations at the para position of the benzenesulfonamide core have shown notable effects on anticancer activity. For instance, amino-substituted benzenesulfonamides have demonstrated enhanced potency compared to their nitro counterparts in certain biological assays .

Table 2: Effect of Substituents on Biological Activity of Related Benzenesulfonamide Derivatives

SubstituentPositionRelative ActivitySelectivity
H4-ModerateLow
NH₂4-HighHigh
NO₂4-ModerateModerate
F4-LowLow
Cl4-ModerateModerate

This pattern suggests that the specific substituents on the N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide, particularly the chlorine at the ortho position of the phenoxy moiety and the acetyl group at the meta position of the aniline component, likely contribute significantly to its biological profile .

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